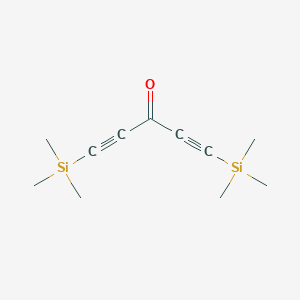

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one

Description

Contextualization of Silylated Diynes and Ynones in Modern Synthesis

Silylated diynes and ynones are classes of organic compounds that have garnered considerable attention in contemporary synthetic chemistry. The presence of the trimethylsilyl (B98337) (TMS) group serves several crucial purposes. Firstly, it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and enhancing the stability of the molecule. Secondly, the silyl (B83357) group can influence the electronic properties and reactivity of the alkyne, often facilitating specific synthetic transformations.

These compounds are highly valued as precursors for a wide array of molecular structures, most notably in the construction of heterocyclic compounds. The dual electrophilic nature of ynones, for instance, makes them excellent Michael acceptors and partners in various cycloaddition reactions. This reactivity has been extensively utilized in the synthesis of diverse heterocyclic systems, which form the core of many pharmaceuticals and biologically active compounds.

Rationale for the Academic Study of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one

The academic intrigue surrounding This compound stems from its potential as a versatile synthon for creating more complex and functionally rich molecules. The symmetrical nature of the molecule, combined with the presence of two reactive alkyne moieties and a central ketone, offers a platform for a variety of chemical manipulations.

Key areas of academic investigation include:

Domino Reactions and Cascade Cyclizations: The arrangement of functional groups is conducive to designing sequential reactions where multiple bonds are formed in a single operation. This approach is highly sought after in modern synthesis for its efficiency and atom economy.

Synthesis of Novel Heterocycles: The reaction of the diyne ketone with various nucleophiles can lead to the formation of unique and potentially bioactive heterocyclic scaffolds.

Materials Science Applications: Polyynes and related carbon-rich structures are of interest for their potential electronic and optical properties. Silylated diynes can serve as precursors to such materials.

The study of this compound allows for the exploration of fundamental principles of reactivity and the development of new synthetic methodologies with broad applicability in organic chemistry.

Historical Development and Initial Syntheses of Penta-1,4-diyn-3-one Scaffolds

The development of synthetic routes to the core penta-1,4-diyn-3-one scaffold has been a subject of interest for several decades. The synthesis of the parent hydrocarbon, 1,4-pentadiyne, proved to be a significant challenge for early organic chemists. Initial attempts to prepare this simple diyne often resulted in the formation of the more stable conjugated isomer, 1,3-pentadiyne, through rearrangement. nih.gov The first successful isolation of 1,4-pentadiyne was achieved in the late 1960s, paving the way for the synthesis of its derivatives. nih.gov

The introduction of the ketone functionality to create the penta-1,4-diyn-3-one framework presented further synthetic hurdles. Early methods for the synthesis of diynones often involved the coupling of metal acetylides with acyl chlorides. However, the marginal stability of many simple diynals and diynones necessitated the development of milder and more controlled synthetic strategies. nih.gov

One notable approach to the synthesis of the related 3-methyl-1,4-pentadiyne-3-ol involved the reaction of ethyl formate (B1220265) with ethynyl (B1212043) magnesium bromide, followed by oxidation of the resulting alcohol to 1,4-pentadiyne-3-one, and subsequent treatment with methyl magnesium bromide. nih.gov This multi-step sequence highlights the synthetic challenges associated with these highly unsaturated systems.

The synthesis of the dienone analogue, penta-1,4-dien-3-one (divinyl ketone), has a longer history, with early methods often relying on the condensation of acetone (B3395972) with appropriate aldehydes. preprints.org While structurally different, the study of these dienones provided valuable insights into the reactivity of cross-conjugated ketone systems, which share some electronic similarities with their diyne counterparts.

The development of silyl-protected variants, such as This compound , represented a significant advancement, as the silyl groups provided the necessary stability to handle and utilize these reactive scaffolds in a more controlled manner.

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWQXPKFOHOUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Bis Trimethylsilyl Penta 1,4 Diyn 3 One and Precursors

Convergent and Divergent Synthetic Routes to the 1,4-Diyne-3-one Core

The construction of the 1,4-diyne-3-one system is most effectively achieved through a convergent synthesis. This primary route involves the preparation of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol, a secondary propargylic alcohol, which serves as the immediate precursor to the target ketone.

The synthesis of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol is central to obtaining the final product. This is accomplished by forming the carbon-carbon bonds around the central carbon atom that will ultimately become the carbonyl group.

A foundational and widely employed method for generating the precursor alcohol involves the lithiation of trimethylsilylacetylene (B32187). wikipedia.orgmt.com This process refers to the replacement of the acidic acetylenic hydrogen atom with a lithium atom, creating a potent nucleophile known as an organolithium compound. mt.com

The lithiation is typically carried out by treating trimethylsilylacetylene with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. mt.comnih.gov This acid-base reaction proceeds efficiently to yield lithium trimethylsilylacetylide. mt.com

Following its generation, this organolithium reagent is used in a formylation strategy. Two equivalents of the lithium acetylide are reacted with a single equivalent of a formylating agent, such as ethyl formate (B1220265). The reaction proceeds via a double nucleophilic addition to the carbonyl carbon of the formate ester. The first addition generates a hemiacetal intermediate, which is unstable and eliminates ethoxide to form an yn-aldehyde. A second equivalent of the lithium acetylide then immediately attacks the newly formed aldehyde carbonyl, leading to the desired secondary alcohol after an aqueous workup.

Table 1: Representative Reaction Protocol for Lithiation-Formylation

| Step | Reactant | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | Trimethylsilylacetylene | n-BuLi, THF, -78 °C to 0 °C | Lithium trimethylsilylacetylide |

| 2. Formylation | Lithium trimethylsilylacetylide (2 equiv.) | Ethyl formate (1 equiv.), THF, -78 °C | Dilithium alkoxide of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-ol |

| 3. Workup | Dilithium alkoxide intermediate | Aqueous NH₄Cl | 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-ol |

The core bond-forming event in the synthesis of the alcohol precursor is a nucleophilic addition. nih.gov Specifically, the carbon-lithium bond of the lithium trimethylsilylacetylide is highly polarized, rendering the acetylenic carbon electron-rich and strongly nucleophilic. mt.com This nucleophile readily attacks the electrophilic carbonyl carbon of the formylating agent (e.g., ethyl formate) and the subsequent intermediate aldehyde.

For alkynes that are conjugated with carbonyl groups, such as ynones or propiolates, nucleophilic attack can occur in a 1,2-addition (at the carbonyl carbon) or a 1,4-conjugate addition (at the acetylenic moiety). nih.gov In the synthesis of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol from a formate ester, the reaction is a classic 1,2-nucleophilic addition to the carbonyl group. nih.gov The use of "hard" nucleophiles, such as organolithium reagents, strongly favors this 1,2-addition pathway. nih.gov

While the primary synthesis of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol involves building the molecule through nucleophilic addition, it can also theoretically be obtained via the reduction of its corresponding ketone, 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one. This approach is useful for confirming the structure or if the ketone were synthesized first through an alternative pathway. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can selectively reduce the ketone to the secondary alcohol without affecting the carbon-carbon triple bonds.

Conversely, the synthesis of related 1,3-diols can be achieved through various methods, including the functionalization of silyl (B83357) ethers or multicomponent coupling reactions, which, after subsequent chemical modifications, could potentially lead to the desired diynic alcohol framework. organic-chemistry.org

The final step in the primary synthetic sequence is the oxidation of the secondary alcohol, 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol, to the target ketone. This transformation requires a mild and selective oxidizing agent that does not react with the alkyne or trimethylsilyl (B98337) functional groups.

Activated manganese dioxide (MnO₂) is a highly effective and commonly used reagent for the oxidation of allylic and propargylic alcohols. core.ac.uk The propargylic nature of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol makes it an ideal substrate for this reagent. The oxidation is a heterogeneous reaction, typically performed by stirring the alcohol with an excess of solid MnO₂ in a non-polar organic solvent like dichloromethane, chloroform (B151607), or hexane (B92381) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the solid MnO₂ is simply removed by filtration, providing a straightforward workup procedure that often yields the desired ketone in high purity.

Table 2: Typical Conditions for Manganese Dioxide Oxidation

| Reactant | Oxidizing Agent | Solvent | Temperature | Typical Duration | Product |

|---|---|---|---|---|---|

| 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-ol | Activated Manganese Dioxide (MnO₂) (5-10 equiv.) | Dichloromethane (CH₂Cl₂) | Room Temperature | 12-24 hours | This compound |

Oxidation Protocols for the Transformation of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-ol to this compound

Alternative Oxidative Transformations

A primary route to acetylenic ketones, including diynones, is the oxidation of the corresponding secondary propargylic alcohols. organic-chemistry.org For the target compound, this would involve the oxidation of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol. Various modern oxidation protocols are available that offer alternatives to traditional heavy-metal-based oxidants, providing milder conditions and greater selectivity.

A practical and environmentally conscious method involves the aerobic oxidation of propargylic alcohols. This can be achieved using a catalytic system comprising iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This system uses molecular oxygen from the air as the terminal oxidant, making it a green and cost-effective option suitable for industrial-scale production. organic-chemistry.org The reaction demonstrates broad functional group tolerance and is effective for TMS-protected propargylic alcohols. organic-chemistry.org

Another efficient system for the oxidation of secondary alcohols utilizes 2-Iodoxybenzenesulfonic acid, which can be generated in situ, in conjunction with Oxone as the terminal oxidant. organic-chemistry.org This method is highly active and provides a selective pathway to carbonyl compounds. organic-chemistry.org Copper nanoparticles have also been shown to catalyze the highly efficient oxidation of propargylic alcohols to ynones, using either tert-butyl hydroperoxide (TBHP) or air as the oxidant. organic-chemistry.org

These methods represent viable, alternative oxidative strategies for the synthesis of this compound from its corresponding alcohol precursor, offering advantages in terms of environmental impact, safety, and scalability.

Catalytic Approaches in the Synthesis of Diynone Structures

Catalytic methods are central to modern organic synthesis, providing efficient and selective pathways to complex molecules like diynones. These approaches often lead to higher yields, milder reaction conditions, and improved atom economy compared to stoichiometric methods.

Lewis Acid and Metal-Catalyzed Methods in Diynone Synthesis

The synthesis of ynones, the class of compounds to which diynones belong, can be effectively achieved through the coupling of an acylating agent with an alkyne. Lewis acids and transition metals are pivotal in catalyzing these transformations.

A metal-free approach for the preparation of ynones involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts. nih.gov This reaction proceeds rapidly in the presence of a Lewis acid, such as boron trichloride, at ambient temperature and is tolerant of air and moisture. nih.gov The Lewis acid activates the potassium alkynyltrifluoroborate, forming a more reactive organodichloroborane species that readily couples with the acyl chloride. nih.gov This method's operational simplicity and the stability of the trifluoroborate salts make it an attractive synthetic route. nih.gov

Table 1: Lewis Acid-Catalyzed Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborates nih.gov

| Acyl Chloride | Alkynyltrifluoroborate | Lewis Acid | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | 85 |

| 4-Methoxybenzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | 95 |

| 4-Nitrobenzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | 60 |

| Hexanoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | 72 |

Transition metal catalysis offers a powerful alternative for constructing ynone frameworks. The carbonylative Sonogashira coupling is a prominent method, which typically involves the reaction of a terminal alkyne with an organohalide and carbon monoxide, catalyzed by a palladium complex. researchgate.net A more direct approach involves the palladium- and copper-cocatalyzed coupling of terminal alkynes directly with carboxylic acids. rsc.org This method often requires an activation reagent, such as 2-chloroimidazolium chloride, to convert the carboxylic acid into a more reactive intermediate in situ. rsc.org Copper nanoparticles have also been developed as reusable heterogeneous catalysts for the coupling of acyl chlorides and terminal alkynes, proceeding without the need for palladium, ligands, or an inert atmosphere. dntb.gov.ua

Atom-Economic Synthesis Strategies for Diynones

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. nwnu.edu.cn Strategies involving C-H activation are particularly notable for their high atom economy, as they avoid the need for pre-functionalized substrates. taylorandfrancis.combridgewater.edu

The direct synthesis of ynones from aldehydes and terminal alkynes via C-H activation represents a highly atom-economical route. Ruthenium-catalyzed oxidative alkynylation of primary alcohols or aldehydes provides a direct pathway to α,β-acetylenic ketones. nih.gov This transformation is a novel functional group interconversion that proceeds via an "acceptorless dehydrogenation" mechanism when starting from alcohols, releasing hydrogen gas as the only byproduct. nih.gov

Transition-metal-catalyzed carbonylative functionalization of alkynes is another powerful atom-economic strategy. researchgate.net These reactions utilize carbon monoxide as an inexpensive C1 source to construct the ketone functionality between two alkyne fragments. Palladium-catalyzed oxidative carbonylation of terminal alkynes in the presence of an alcohol can yield 2-alkynoates, and similar principles can be applied to the synthesis of diynones. nih.gov Such methods are highly desirable as they form new carbon-carbon and carbon-oxygen bonds efficiently, often with 100% atom economy in the ideal catalytic cycle. researchgate.net

Table 2: Ruthenium-Catalyzed Oxidative Alkynylation of Alcohols with Alkynes nih.gov

| Alcohol | Alkyne | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-Butanol | 1-Octyne | [RuCl₂(p-cymene)]₂ / rac-BINAP / Cs₂CO₃ | 85 |

| Benzyl alcohol | Phenylacetylene | [RuCl₂(p-cymene)]₂ / rac-BINAP / Cs₂CO₃ | 90 |

| Cyclohexylmethanol | 1-Octyne | [RuCl₂(p-cymene)]₂ / rac-BINAP / Cs₂CO₃ | 78 |

| 1-Hexanol | (Trimethylsilyl)acetylene | [RuCl₂(p-cymene)]₂ / rac-BINAP / Cs₂CO₃ | 81 |

Considerations for Scale-Up and Process Optimization in Diynone Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process safety, optimization, and scalability. For compounds containing multiple acetylene (B1199291) units, such as this compound, these considerations are particularly critical due to the high energy of the carbon-carbon triple bond and the potential for hazardous decomposition. stanford.edu

A thorough hazard assessment is the first step in any scale-up process. fauske.com This involves identifying potential thermal runaway reactions, understanding the thermal stability of all reactants, intermediates, and products, and characterizing the energetics of both the desired reaction and potential side reactions. helgroup.com For acetylenic compounds, it is crucial to avoid conditions that can lead to explosive decomposition, such as high pressure, high temperatures, and contact with certain metals like copper and silver, which can form explosive acetylides. fauske.com

Process optimization for diynone synthesis focuses on several key parameters. Temperature control is critical; exothermic reactions must be managed with adequate cooling capacity to prevent thermal runaway. stanford.edu The rate of reagent addition must be carefully controlled to manage the rate of heat generation. The choice of solvent is also important, not only for reaction performance but also for safety (e.g., flash point) and environmental impact. Catalyst selection and loading are optimized to maximize efficiency and minimize cost and waste. For heterogeneous catalysts, factors like catalyst lifetime and recyclability become important economic considerations. rsc.org

When scaling up, changes in the surface-area-to-volume ratio can significantly affect heat transfer. labnews.co.uk A reaction that is easily controlled in a small flask may become dangerously exothermic in a large reactor. stanford.edu Therefore, a staged approach to scale-up is recommended, increasing the batch size incrementally (e.g., no more than threefold at each step) while carefully monitoring the reaction profile. stanford.edu The use of reaction calorimetry is essential to quantify heat flow and determine critical safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR). labnews.co.ukhelgroup.com This data is vital for designing safe and robust manufacturing processes.

Advanced Reaction Chemistry and Mechanistic Investigations of 1,5 Bis Trimethylsilyl Penta 1,4 Diyn 3 One

Cycloaddition Reactions Involving the Diynone Moiety

The electron-deficient triple bonds of the diynone system are active participants in cycloaddition reactions, serving as building blocks for the construction of four-, five-, and six-membered rings.

The [2+2] cycloaddition reaction is a primary method for the synthesis of cyclobutane (B1203170) rings. organic-chemistry.org This reaction typically involves the coupling of two unsaturated components, such as alkenes or allenes, to form a four-membered ring. organic-chemistry.orgwikipedia.org While this photochemical or thermal reaction is a cornerstone of cyclobutane synthesis, specific examples detailing the participation of 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one in [2+2] cycloadditions to form cyclobutane derivatives are not extensively documented in the surveyed scientific literature. The synthesis of substituted cyclobutanes often relies on methods like the cycloaddition of allenoates with alkenes or the functionalization of bicyclo[1.1.0]butanes. nih.gov

The electrophilic nature of the carbon atoms in the diynone moiety facilitates nucleophilic additions, which can initiate a cascade of reactions leading to the formation of diverse heterocyclic structures. orgsyn.org

A notable reaction of this compound is its conversion to six-membered heterocyclic ketones. The reaction with disodium (B8443419) chalcogenides (Na₂E, where E = S, Se, Te) or sodium hydrosulfide (B80085) hydrate (B1144303) proceeds via a double Michael addition, followed by the elimination of the two trimethylsilyl (B98337) groups, to afford the parent 4H-chalcogenapyran-4-ones. researchgate.net This method provides a direct route to Δ-4H-thiapyran-4-one, Δ-4H-selenapyran-4-one, and Δ-4H-tellurapyran-4-one. The isolated yields vary depending on the chalcogen used, with the sulfur derivative being formed most efficiently. researchgate.net

Table 1: Synthesis of Chalcogenapyran-4-ones

| Chalcogen Reagent | Product | Yield (%) |

| Sodium hydrosulfide hydrate | Δ-4H-Thiapyran-4-one | 72% |

| Disodium selenide | Δ-4H-Selenapyran-4-one | 35% |

| Disodium telluride | Δ-4H-Tellurapyran-4-one | 38% |

Data sourced from Detty, M. R., & Luss, H. R. (1992). researchgate.net

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are a powerful tool for building molecular complexity. glpbio.com The diynone scaffold of this compound is a prime candidate for initiating such cascades. Nucleophilic addition by a dinucleophile, such as a hydrazine (B178648) derivative, can lead to the formation of fused heterocyclic systems. For example, related 1,5-disubstituted pent-1-en-4-yn-3-ones react with monosubstituted hydrazines to yield pyrazole (B372694) derivatives. researchgate.net This suggests a potential pathway where initial nucleophilic attack at one of the acetylenic carbons by a hydrazine could be followed by an intramolecular cyclization onto the ketone, ultimately forming a fused pyrazole system after dehydration.

The synthesis of 4-pyrones from 1,3-diynone precursors represents a formal hydration and cyclization process. While direct acid-catalyzed hydration can be challenging, a highly efficient method involves the use of piperidine (B6355638) to promote the transformation. researchgate.net In this mechanism, piperidine undergoes a 1,4-addition to the diynone system. This is followed by a nitrogen-assisted 6-endo-dig cyclization, where the enamine intermediate attacks the second alkyne. Subsequent hydrolysis of the resulting cyclic intermediate yields the final 4-pyrone product. researchgate.net This methodology is applicable to a broad range of 1,3-diynones and demonstrates a facile route to substituted 4-pyrones.

Nucleophilic Additions and Subsequent Cyclizations to Heterocyclic Systems

Coupling and Cross-Coupling Reactions

The trimethylsilyl groups on this compound are not merely protecting groups; they are crucial for enabling regioselective functionalization through coupling and cross-coupling reactions. The standard and highly effective strategy involves a two-step sequence: selective mono-desilylation followed by a cross-coupling reaction, such as the Sonogashira coupling. nih.gov

The first step requires the selective removal of one of the two trimethylsilyl (TMS) groups to unveil a terminal alkyne. This can be achieved under mild conditions using reagents like potassium carbonate in methanol (B129727) or with fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govorganic-chemistry.org The choice of reagent allows for controlled deprotection, leaving the second TMS group intact.

Once the terminal alkyne is generated, it becomes a versatile handle for various palladium-catalyzed cross-coupling reactions. organic-chemistry.org In a subsequent Sonogashira coupling, the terminal alkyne is reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This sequence allows for the stepwise and controlled introduction of different organic fragments onto the diynone skeleton, providing access to a wide array of unsymmetrically substituted alkynyl ketones. This approach is analogous to the well-established reactivity of the related compound 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is widely used as a building block in the synthesis of complex conjugated systems. orgsyn.orgnih.gov

Alkynylation and Propargylation Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack by organometallic reagents. Alkynylation and propargylation, involving the addition of acetylide or propargyl anions respectively, transform the central ketone into a tertiary alcohol. This introduces a new stereocenter and further extends the conjugated π-system of the molecule.

The reaction typically proceeds via 1,2-addition of an organometallic reagent, such as a lithium acetylide or a Grignard reagent, to the carbonyl group. For example, the addition of lithium phenylacetylide would yield 1,5-bis(trimethylsilyl)-3-phenyl-3-hydroxyhepta-1,4,6-triyne. These reactions are foundational for building more complex, three-dimensional molecular architectures from a linear starting material.

Carbon-Carbon Coupling Processes

While the terminal positions of the diyne system are protected by trimethylsilyl (TMS) groups, the core structure can participate in carbon-carbon coupling reactions, particularly after selective desilylation. More directly, the conjugated system is involved in cycloaddition reactions. For instance, research on the closely related 1,4-bis(trimethylsilyl)buta-1,3-diyne has shown its utility in forming heterocyclic structures like selenophens, tellurophens, and pyrazoles through reactions with various nucleophiles. orgsyn.org Similarly, this compound can serve as a precursor in heteroannulation reactions. The reaction with disodium chalcogenides (Na₂E, where E = S, Se, Te) leads to the formation of 2,6-bis(trimethylsilylethynyl)-4H-chalcogenapyran-4-ones. acs.org

Furthermore, after selective monodeprotection to reveal a terminal alkyne, the molecule becomes an ideal substrate for classic cross-coupling reactions such as the Sonogashira, Suzuki, or Stille couplings. A Sonogashira coupling of the monodeprotected species with an aryl iodide, for instance, would yield an unsymmetrically substituted aryl-alkynyl-ketone, demonstrating the utility of the TMS group as a strategic element in sequential coupling strategies. nih.gov

Transformations Involving the Silyl (B83357) Protecting Groups

The trimethylsilyl groups are not merely passive protectors of the terminal alkynes; they are key to modulating the molecule's stability and reactivity. Their selective removal is a critical step in unlocking the synthetic potential of the underlying penta-1,4-diyn-3-one core.

Selective Desilylation Strategies and their Impact on Reactivity

The selective removal of one or both TMS groups is a crucial synthetic operation that dramatically alters the reactivity of the molecule. A variety of reagents and conditions can be employed to achieve either mono- or di-deprotection, leveraging the lability of the silicon-carbon bond. researchgate.net

Common methods for desilylation include treatment with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or basic conditions, like potassium carbonate in methanol. nih.govresearchgate.net The choice of reagent and stoichiometry allows for controlled deprotection. For instance, using a limited amount of TBAF can favor the removal of a single TMS group, yielding 1-(trimethylsilyl)penta-1,4-diyn-3-one. ccspublishing.org.cn This monodeprotected intermediate is highly valuable as it possesses both a protected and a reactive terminal alkyne, enabling sequential and site-specific functionalization. nih.gov

The reactivity difference between silyl groups of varying steric bulk can also be exploited. For example, if one TMS group were replaced with a bulkier triisopropylsilyl (TIPS) group, reagents like K₂CO₃/MeOH could selectively cleave the less hindered TMS group, leaving the TIPS group intact. nih.gov Another strategy involves using organolithium reagents; the reaction of 1,4-bis(trimethylsilyl)buta-1,3-diyne with one equivalent of methyllithium (B1224462) results in selective cleavage of a single TMS group, generating a lithium acetylide in situ. orgsyn.orggelest.com This desilylative lithiation directly produces a nucleophilic species ready for subsequent reactions.

| Reagent/Conditions | Selectivity | Typical Application | Reference |

|---|---|---|---|

| TBAF (Tetrabutylammonium fluoride) in THF | High for TMS; can be selective with stoichiometry | General desilylation of TMS-alkynes | nih.govccspublishing.org.cn |

| K₂CO₃ in Methanol | Mild; effective for TMS groups | Selective removal of TMS in the presence of bulkier silyl groups | nih.gov |

| MeLi/LiBr in Ether | Desilylative metalation | Generates a lithium acetylide directly from the TMS-alkyne | gelest.com |

| CuSO₄/Sodium Ascorbate | Mild and efficient | Cleavage of TMS from protected alkynes with wide functional group tolerance | researchgate.net |

Utility of Trimethylsilyl Groups in Handling Reactive Intermediates

The trimethylsilyl groups play a critical role in stabilizing the penta-1,4-diyn-3-one molecule. The parent compound, penta-1,4-diyn-3-one, would be significantly less stable and more hazardous to handle. The TMS groups enhance thermal stability and reduce the risk of explosive decomposition, a known issue with unsubstituted polyynes. nih.gov This stabilizing effect is attributed to both steric bulk, which prevents intermolecular interactions and polymerization, and electronic effects. nih.govwikipedia.org

By acting as bulky "caps," the TMS groups allow for the isolation and manipulation of the conjugated diyne system, which would otherwise be highly reactive. wikipedia.org This protection strategy is fundamental to the chemistry of polyynes, enabling their use as building blocks in complex synthesis without the hazards associated with the unprotected parent compounds. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes, particularly with respect to regioselectivity and stereoselectivity.

Elucidation of Regioselectivity and Stereoselectivity in Reactions

The presence of the TMS groups and the conjugated system exerts strong control over the selectivity of addition reactions. In cycloaddition reactions, for example, the steric and electronic properties of the TMS group can direct the regiochemical outcome. In a titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes were shown to be highly selective cross-coupling partners, yielding specific isomers due to the directing effects of the silyl group. nih.gov

In reactions involving nucleophilic or electrophilic additions to the alkyne moieties (after deprotection), the regioselectivity is governed by the electronic influence of the neighboring carbonyl group and the remaining TMS group. Hydrometallation reactions, such as hydroalumination, on related 1-(trimethylsilyl)-1,3-diynes have been shown to proceed with high stereoselectivity, typically resulting in trans-addition to afford stereodefined enynes. acs.org Similarly, hydrosilylation often proceeds with cis-addition.

Understanding Rearrangement Pathways

A comprehensive review of available scientific literature does not yield specific studies detailing the rearrangement pathways of this compound. Research focusing on the thermal, photochemical, or catalytic rearrangements of this particular compound, including mechanistic investigations and detailed product analysis, is not present in the searched academic databases and chemical literature.

While the broader classes of molecules to which this compound belongs, such as ynones and silylated alkynes, are known to undergo a variety of rearrangement reactions, no specific examples or dedicated studies involving this compound have been documented. Therefore, a detailed discussion of its rearrangement pathways, including the formation of intermediates, transition states, and the specific conditions required to induce such transformations, cannot be provided at this time.

Consequently, data tables outlining reaction conditions, product distributions, and yields for the rearrangement of this compound cannot be generated due to the absence of experimental data in the cited literature. Further experimental investigation would be required to elucidate the rearrangement chemistry of this compound.

Sophisticated Spectroscopic and Structural Elucidation of 1,5 Bis Trimethylsilyl Penta 1,4 Diyn 3 One and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one, offering precise insights into its molecular framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The primary signal would correspond to the protons of the two trimethylsilyl (B98337) (TMS) groups. In a deuterated solvent such as chloroform (B151607) (CDCl₃), this would likely appear as a sharp, intense singlet in the upfield region, typically around 0.2 ppm. The integration of this peak would correspond to 18 protons. The absence of other proton signals confirms the proposed structure, and the lack of splitting indicates that there are no adjacent protons to couple with.

Illustrative Data Table: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.25 | Singlet | 18H | -Si(CH₃)₃ |

Note: The data in this table is illustrative and represents expected values for this compound.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Due to the molecule's symmetry, a limited number of signals would be anticipated. The spectrum would feature a signal for the methyl carbons of the TMS groups, typically appearing upfield. The sp-hybridized carbons of the alkyne moieties would give rise to two distinct signals, and the carbonyl carbon would be observed significantly downfield, characteristic of its deshielded environment.

Illustrative Data Table: ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| -1.0 | CH₃ | -Si(CH₃)₃ |

| 85.0 | C | C≡C-C=O |

| 95.0 | C | TMS-C≡C |

| 180.0 | C=O | C=O |

Note: The data in this table is illustrative and represents expected values for this compound.

Two-dimensional NMR techniques would be employed to confirm the structural assignments of this compound.

COSY (Correlation Spectroscopy): Given the absence of proton-proton coupling in this molecule, a COSY spectrum would not be expected to show any cross-peaks, confirming the isolated nature of the TMS proton environment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal a correlation between the proton signal of the TMS groups and the corresponding carbon signal, definitively linking the ¹H and ¹³C assignments for the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be particularly informative. It would show long-range correlations (over two and three bonds) between the TMS protons and the adjacent sp-hybridized carbon, as well as the second sp-hybridized carbon. This would be critical in confirming the connectivity of the trimethylsilyl groups to the diyne framework. A correlation from the TMS protons to the C-2 and C-1 carbons would be expected.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and probing the fragmentation patterns of this compound, which helps in confirming its elemental composition and structural features.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, thereby confirming the elemental formula of C₁₁H₁₈OSi₂. Techniques like Electron Ionization (EI) paired with a Time-of-Flight (TOF) analyzer would provide high mass accuracy. Atmospheric Solids Analysis Probe (ASAP) could also be used as a soft ionization source. A key fragmentation pathway for trimethylsilyl compounds involves the loss of a methyl group ([M-15]⁺), which would likely be a prominent peak in the spectrum.

Illustrative Data Table: HRMS Data

| Ion Formula | Calculated m/z | Measured m/z | Assignment |

|---|---|---|---|

| [C₁₁H₁₈OSi₂]⁺˙ | 222.0896 | 222.0895 | Molecular Ion (M⁺˙) |

| [C₁₀H₁₅OSi₂]⁺ | 207.0661 | 207.0660 | [M-CH₃]⁺ |

Note: The data in this table is illustrative and represents expected values for this compound.

Chemical Ionization (CI) is a softer ionization technique that typically results in a more abundant protonated molecule [M+H]⁺, further confirming the molecular weight. When coupled with a tandem quadrupole (TQMS) instrument, collision-induced dissociation (CID) experiments can be performed on the selected precursor ion. This MS/MS analysis would provide detailed information about the molecule's structure by systematically fragmenting it and analyzing the resulting product ions. For this compound, fragmentation would likely involve the sequential loss of the trimethylsilyl groups or parts thereof, providing clear evidence for the compound's structural integrity.

Vibrational Spectroscopy (IR) for Functional Group Identification

No specific experimental IR data for this compound is available in the searched scientific literature.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

No specific experimental UV-Vis data for this compound is available in the searched scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

No specific experimental X-ray crystallographic data for this compound is available in the searched scientific literature.

Computational and Theoretical Investigations of 1,5 Bis Trimethylsilyl Penta 1,4 Diyn 3 One Systems

Density Functional Theory (DFT) Studies on Molecular Structures and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is a common choice for calculating the optimized geometry and electronic properties of organic molecules due to its balance of accuracy and computational cost.

For a molecule like 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one, DFT calculations would provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability and electronic excitation properties.

Conformation and Energetics of the Diynone Core

The diynone core of this compound, characterized by two acetylene (B1199291) units flanking a central ketone, is expected to be largely planar. However, the presence of the bulky trimethylsilyl (B98337) groups could lead to different conformational isomers (rotamers) arising from the rotation around the C-Si bonds.

Computational studies would involve performing a conformational search to identify the most stable geometries. By systematically rotating the trimethylsilyl groups and calculating the corresponding energies, a potential energy surface can be mapped out. The global minimum on this surface would correspond to the most stable conformation of the molecule. These calculations would also reveal the energy differences between various conformers and the rotational energy barriers, providing a deeper understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Once the optimized geometry of the most stable conformer is determined using DFT, a detailed analysis of its structural parameters can be performed. This includes the precise calculation of bond lengths, bond angles, and dihedral angles.

For this compound, particular attention would be paid to the C≡C triple bonds, the C-C single bonds, and the C=O double bond of the diynone core. The calculated bond lengths would offer insights into the extent of electron delocalization and conjugation within the molecule. The bond angles around the sp-hybridized carbons of the acetylene units are expected to be close to 180°, while the angles around the sp²-hybridized carbonyl carbon would be approximately 120°. Any significant deviations from these ideal values could indicate steric strain or other electronic effects. Dihedral angles involving the trimethylsilyl groups would define their orientation relative to the planar diynone core.

A hypothetical data table of calculated bond lengths and angles for the diynone core is presented below, based on typical values for similar compounds.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C1 | C2 | Value in Å | ||

| C2 | C3 | Value in Å | |||

| C3 | O | Value in Å | |||

| C3 | C4 | Value in Å | |||

| C4 | C5 | Value in Å | |||

| Bond Angle | C1 | C2 | C3 | Value in degrees | |

| C2 | C3 | C4 | Value in degrees | ||

| O | C3 | C2 | Value in degrees | ||

| Dihedral Angle | Si | C1 | C2 | C3 | Value in degrees |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

Prediction of Reaction Pathways and Energy Barriers

For this compound, a molecule with multiple reactive sites (the carbonyl group and the alkyne units), computational modeling could be used to predict the pathways of various reactions, such as nucleophilic additions to the carbonyl carbon or cycloaddition reactions involving the C≡C triple bonds.

For a given reaction, the computational approach would involve identifying the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be predicted.

Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective

In reactions where multiple products can be formed, computational modeling can help to understand and predict the regioselectivity and stereoselectivity. For instance, in the addition of an unsymmetrical reagent to the diynone, the preferred site of attack (regioselectivity) could be determined by analyzing the charge distribution and the shapes of the frontier molecular orbitals of the substrate.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated by calculating the energies of the transition states leading to the different stereoisomeric products. The pathway with the lower activation energy will be the dominant one, leading to the observed stereochemical outcome.

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra and the identification of unknown compounds. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be particularly useful.

The calculation of vibrational frequencies can aid in the assignment of the absorption bands in an experimental IR spectrum. The predicted frequencies and their corresponding intensities can be compared with the experimental data to confirm the structure of the molecule.

Theoretical calculations of NMR chemical shifts and coupling constants can also be a powerful tool for structure elucidation. By calculating these parameters for a proposed structure and comparing them with the experimental NMR data, the structural assignment can be validated.

UV-Vis spectra, which provide information about the electronic transitions in a molecule, can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can help to understand the nature of the electronic excitations and to interpret the absorption bands observed in the experimental spectrum.

A hypothetical data table for predicted spectroscopic data is shown below.

| Spectrum | Parameter | Calculated Value |

| IR | C=O stretch | Value in cm⁻¹ |

| C≡C stretch | Value in cm⁻¹ | |

| ¹³C NMR | C=O | Value in ppm |

| C≡C | Value in ppm | |

| UV-Vis | λ_max | Value in nm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations for this compound would theoretically involve the application of a force field to model the interatomic forces and subsequently solve Newton's equations of motion. This would allow for the observation of the molecule's dynamic behavior over time, providing a detailed picture of its conformational preferences and how it interacts with other molecules.

Secondly, simulations of the compound in various solvents or in the solid state could reveal important details about its intermolecular interactions. The polarity of the carbonyl group suggests the potential for dipole-dipole interactions, while the trimethylsilyl groups could engage in van der Waals forces. Understanding these interactions is fundamental to predicting the macroscopic properties of the material, such as its solubility, melting point, and crystal packing.

While no specific data tables from experimental or computational studies on this compound can be presented, the following tables illustrate the type of data that such research would aim to generate.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |

| Si-C-C=O | 180 (anti-periplanar) | Data not available |

| C-C-C-Si | 0 (syn-periplanar) | Data not available |

Table 2: Hypothetical Intermolecular Interaction Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Dipole-dipole | Data not available |

| Stacked | van der Waals | Data not available |

| T-shaped | C-H...π | Data not available |

The generation of such data would be invaluable for the rational design of new materials based on the this compound scaffold. Future computational research in this area is warranted to fill this gap in the scientific literature and to fully characterize the molecular behavior of this intriguing compound.

Derivative Chemistry and Structural Analogues of 1,5 Bis Trimethylsilyl Penta 1,4 Diyn 3 One

Synthesis and Properties of Silyl-Protected Diynone Derivatives

The silyl (B83357) groups in 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one play a crucial role in its stability and reactivity. By modifying these protecting groups, researchers can fine-tune the electronic and steric environment of the diynone core, thereby influencing its chemical behavior.

Variation of Silyl Groups (e.g., TMS, TIPS) and their Influence on Reactivity

The trimethylsilyl (B98337) (TMS) group is a common protecting group for terminal alkynes, offering a balance of stability and ease of removal. However, the reactivity of silyl-protected diynones can be significantly altered by replacing the TMS groups with other silyl moieties, such as the bulkier triisopropylsilyl (TIPS) group. Silyl groups such as TBDPS, TBDMS, TIPS, or TMS are well-known and widely used alcohol protecting groups in organic chemistry. nih.govresearchgate.net While not directly studying diynones, research in carbohydrate chemistry has shown that bulkier silyl groups like TIPS can lead to increased reactivity in glycosylation reactions compared to the smaller TMS group. nih.govresearchgate.net This is attributed to the steric hindrance from the bulky silyl groups, which can induce conformational changes that favor the reaction pathway. nih.govresearchgate.net

The stability of the silyl ether is also a key factor, with the relative stability under acidic conditions generally following the trend: TMS < TES < TBS < TIPS < TBDPS. chem-station.com Conversely, the stability towards fluoride-mediated deprotection is TMS < TES < TIPS < TBS < TBDPS. chem-station.com These trends are important considerations when planning multi-step syntheses involving silyl-protected diynones, as they allow for selective deprotection and further functionalization.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability (Acidic) | Relative Stability (Fluoride) |

| Trimethylsilyl | TMS | Small | Low | Low |

| Triethylsilyl | TES | Medium | Medium | Medium |

| tert-Butyldimethylsilyl | TBS | Medium-Large | High | High |

| Triisopropylsilyl | TIPS | Large | High | Medium |

| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very High | Very High |

Hydrazone Derivatives of this compound

The ketone functionality at the 3-position of this compound is a prime site for derivatization. Reaction with hydrazine (B178648) and its derivatives provides access to a variety of hydrazone compounds. Hydrazones are a class of organic compounds with the general structure R1R2C=NNR3R4. mdpi.com The synthesis of hydrazones is typically achieved through the condensation reaction between a carbonyl compound and a hydrazine derivative. mdpi.com

In the context of silyl-protected enynones, which are structurally related to diynones, reactions with monosubstituted aromatic and heteroaromatic hydrazine derivatives have been shown to yield 3-(trialkylsilyl)ethynylpyrazolines. researchgate.net Specifically, pent-1-en-4-yn-3-ones bearing Me3Si, Et3Si, and t-BuMe2Si groups at the triple bond react with hydrazines to form these pyrazoline derivatives. researchgate.net This suggests that this compound would react similarly with hydrazines to form the corresponding bis(silylethynyl)hydrazone or cyclized pyrazole (B372694) products. The reaction of 2,4-dinitrophenylhydrazine (B122626) with 1,5-diphenyl-1-penten-4-yn-3-one, an analogue of the title compound, results in the formation of the corresponding unsaturated hydrazone rather than a pyrazole derivative. researchgate.net

Non-Silylated Pentadiyn-3-one and Pentadiyn-3-ol Analogues

Removal of the silyl protecting groups from this compound unveils the terminal alkyne functionalities, leading to a significant increase in reactivity and the potential for a wide range of chemical transformations.

Terminal Alkyne Derivatives and their Reactivity

The terminal alkyne protons in the non-silylated analogue, 1,4-pentadiyn-3-one, are acidic and can be removed by a strong base to form a nucleophilic acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions. The presence of two terminal alkynes in the structure of 1,4-pentadiyn-3-one allows for a rich derivative chemistry, including the potential for polymerization and the synthesis of complex molecular architectures.

Aryl and Alkyl Substituted Analogues and their Comparative Chemistry

Replacing the silyl groups with aryl or alkyl substituents allows for a systematic investigation of the electronic and steric effects on the diynone core. Aryl-substituted diynones, such as 1,5-diphenylpenta-1,4-diyn-3-one, benefit from the electronic effects of the aromatic rings, which can influence the reactivity of both the alkyne and carbonyl functionalities. The phenyl groups can extend the π-conjugation of the system, affecting its spectroscopic properties and potential applications in materials science.

In contrast, alkyl-substituted analogues would exhibit different electronic properties, with the alkyl groups acting as weak electron-donating groups. The steric bulk of the alkyl groups would also play a role in directing the regioselectivity of addition reactions to the alkyne moieties. The development of nickel catalysts to replace palladium in the Mizoroki–Heck reaction is a relevant case in this line of research, since both elements share many chemical features. mdpi.com

Heteroatom-Containing Diynone Analogues (e.g., Chalcogenapyran-4-ones)

The introduction of heteroatoms into the diynone framework can lead to the formation of novel heterocyclic compounds with potentially interesting biological and material properties. One such class of compounds is the chalcogenapyran-4-ones, which are analogues of pyran-4-ones containing a sulfur, selenium, or tellurium atom in the ring.

The synthesis of thiopyranones and thiopyranthiones, which are sulfur-containing analogues, has been extensively studied. researchgate.net While direct synthesis from diynones is not explicitly detailed in the provided search results, the reactivity of the diynone system suggests that it could serve as a precursor for the construction of such heterocyclic rings. For example, the conjugate addition of a sulfur nucleophile to the diynone system, followed by intramolecular cyclization, could provide a route to thiopyran-4-ones. The development of synthetic methodologies towards these heteroatom-containing diynone analogues remains an active area of research.

Isotopic Labeling of the Diynone Core for Mechanistic Probes (e.g., 13C-labeled)

The use of isotopic labeling is a powerful technique in physical organic chemistry to elucidate reaction mechanisms, track the fate of atoms, and understand the intricate steps of chemical transformations. wikipedia.org For a molecule such as this compound, with its reactive diynone core, isotopic labeling, particularly with carbon-13 (¹³C), offers a precise method for probing reaction pathways. While specific published studies on the isotopic labeling of this compound are not extensively documented in the reviewed literature, the principles and applications can be inferred from studies on analogous α,β-unsaturated and divinyl ketone systems.

The primary purpose of introducing a ¹³C label into the diynone core would be to follow the carbon skeleton throughout a reaction. By strategically placing a ¹³C atom at a specific position—for instance, at the carbonyl carbon (C-3) or one of the acetylenic carbons (C-1, C-2, C-4, or C-5)—researchers can monitor its position in the products and any intermediates. This is typically achieved using ¹³C NMR spectroscopy, which can distinguish between the labeled and unlabeled carbon atoms. pressbooks.pub

A key area where isotopic labeling would be invaluable is in the study of cycloaddition and cyclization reactions, which are characteristic of highly unsaturated systems. For instance, divinyl ketones are known to undergo the Nazarov cyclization to form cyclopentenones. wikipedia.orgnih.govthermofisher.comrsc.org This reaction proceeds through a pentadienyl cation intermediate. nih.gov If this compound were to undergo an analogous cyclization, a ¹³C label at the carbonyl carbon would allow for the unambiguous determination of the corresponding carbon's position in the resulting cyclic product, thereby confirming the proposed mechanistic pathway.

Similarly, in reactions involving nucleophilic or electrophilic attack at the acetylenic carbons, ¹³C labeling would help to distinguish between different possible mechanisms. For example, in a conjugate addition reaction, a label at one of the β-carbons (C-2 or C-4) would reveal the regioselectivity of the addition.

The synthesis of a ¹³C-labeled this compound could be achieved by starting with a simple, commercially available ¹³C-labeled precursor. For example, labeled acetylene (B1199291), which can be generated from calcium carbide (Ca¹³C₂), could serve as a universal building block for introducing two labeled carbons. rsc.org Alternatively, a labeled version of a starting material used in its synthesis could be employed.

By analyzing the distribution of the ¹³C label in the reaction products, it is possible to gain insights into:

Reaction pathways: Distinguishing between concerted and stepwise mechanisms.

Rearrangements: Identifying skeletal rearrangements where the carbon backbone is altered.

Symmetry of intermediates: Determining if a reaction proceeds through a symmetric intermediate.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one makes it a highly valuable synthon in organic chemistry. The trimethylsilyl (B98337) groups serve as protecting groups for the terminal alkynes, which can be selectively removed to participate in a variety of coupling reactions. This controlled reactivity allows for the precise construction of larger, more intricate molecular architectures.

Precursor for Macrocyclic and Polymeric Carbon Allotropes

The synthesis of high-carbon materials often relies on acetylenic precursors that can be polymerized or cyclized to form extended conjugated systems. harvard.edu The structure of this compound, with its rigid diyne backbone, is ideally suited for this purpose. Through deprotection of the silyl (B83357) groups followed by oxidative coupling reactions, this molecule can serve as a monomer unit for the formation of macrocycles or linear polymers. These structures are of significant interest as they represent subunits of hypothetical carbon allotropes like graphyne, which are characterized by a combination of sp- and sp²-hybridized carbon atoms. The resulting materials are investigated for their unique electronic and physical properties. harvard.edu

Building Block for the Synthesis of Natural Product Pharmacophores

Natural products are a foundational source of inspiration for the development of new drugs. nih.gov The synthesis of complex natural products or their biologically active cores (pharmacophores) often requires specialized building blocks that can introduce specific structural motifs. researchgate.netmdpi.com The penta-1,4-diyn-3-one core of this compound represents a unique pharmacophore that can be incorporated into larger molecules. Its rigid, linear geometry and electronic properties can be leveraged to design and synthesize novel pseudo-natural products with potential therapeutic applications. nih.gov The use of silyl-protected butadiyne synthons is a well-established strategy for introducing diyne motifs into molecules during the synthesis of natural products. orgsyn.org

Integration into Polymeric Materials and Covalent Organic Frameworks (COFs)

The field of materials science has benefited greatly from the development of molecular building blocks that can be assembled into functional polymers and frameworks. This compound is a prime candidate for such applications due to its defined geometry and reactive sites.

Synthesis of Polymeric Materials with Unique Properties (e.g., electrical conductivity)

Conductive polymers are organic materials that possess electrical conductivity, a property traditionally associated with metals. researchgate.net This conductivity arises from the presence of delocalized π-electrons along the polymer backbone, which is typically composed of alternating single and double or triple bonds. polymer.cn The conjugated system of this compound makes it an excellent monomer for creating such polymers. Polymerization, for instance through chemical or electrochemical methods, can link these monomer units to form a long-chain conjugated polymer. ekb.egiarjset.com The electrical conductivity of these materials can often be enhanced through a process called doping, where electrons are either added or removed from the polymer chain to increase the number of mobile charge carriers. researchgate.netpolymer.cn

| Concept | Description |

|---|---|

| Conjugation | A system of alternating single and multiple (double or triple) bonds, which allows for the delocalization of π-electrons across the polymer backbone. ekb.eg |

| Doping | The intentional introduction of impurities or dopants to increase electrical conductivity by creating mobile charge carriers (p-type or n-type doping). researchgate.netekb.eg |

| Synthesis Methods | Commonly synthesized via oxidative polymerization of monomers using chemical oxidants or through electrochemical polymerization. iarjset.comnih.gov |

Application as Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their ordered, porous structures make them suitable for applications in gas storage, separation, and catalysis. The design of COFs relies on the use of molecular "linkers" or "monomers" that have specific geometries and reactive functional groups. this compound, with its linear geometry and two terminal alkyne functionalities (after deprotection), is an excellent candidate for a linker molecule. It can be combined with other multifunctional monomers in polycondensation reactions to form rigid, two-dimensional or three-dimensional porous networks with well-defined structures. researchgate.net

Bottom-Up Wet-Chemical Synthesis of Porous Carbon Materials

The "bottom-up" synthesis of materials involves the assembly of molecular precursors into larger, functional structures. This approach offers precise control over the final material's properties. rsc.org Wet-chemical methods, in particular, provide a versatile route to creating porous carbon materials. In this context, molecules like this compound can be used as precursors in a cascade coupling and cyclization process. rsc.org For instance, a Sonogashira–Hagihara cross-coupling polycondensation can be employed to polymerize such multifunctional monomers. rsc.org Subsequent chemical transformations, potentially including cyclization events like the Bergman cyclization, can convert the organic polymer into a porous carbon material with a high surface area. rsc.org Research has shown that this strategy can yield two-dimensional porous carbon materials with graphene-like layers and hierarchical pore structures, making them suitable for applications such as supercapacitors. rsc.org

Applications in Supramolecular Chemistry and Molecular Recognition (Hypothetical/Future)

While the current body of research on this compound has not extensively explored its applications in supramolecular chemistry and molecular recognition, the unique structural features of this compound suggest several hypothetical and future research directions. The linear, rigid framework provided by the diyne system, coupled with the reactivity of the central ketone and the presence of bulky, removable trimethylsilyl groups, offers intriguing possibilities for the design of novel supramolecular architectures.

One potential application lies in the use of this compound as a versatile building block for the construction of rigid molecular scaffolds. The acetylenic moieties can participate in various self-assembly processes, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, particularly after modification of the core structure. rsc.orgarizona.eduacs.orgacs.org For instance, derivatization of the ketone group into a hydrogen-bonding donor or acceptor could facilitate the formation of one-dimensional tapes or two-dimensional sheets. The trimethylsilyl groups, while sterically demanding, can also play a role in directing the crystal packing and can be selectively removed to enable further reactions or coordination. wikipedia.orgacs.org

Furthermore, the conjugated π-system of the penta-1,4-diyn-3-one backbone could be exploited for molecular recognition. The electron-rich triple bonds and the carbonyl group could act as recognition sites for specific guest molecules, including metal ions or small organic molecules. The design of host-guest systems based on this scaffold could lead to the development of new sensors or separation materials. The rigidity of the backbone is a key feature, as it can lead to pre-organized binding sites, enhancing selectivity in molecular recognition events.

Another futuristic application could be in the development of dynamic supramolecular systems. The reactivity of the central ketone could be utilized to create reversible covalent bonds, allowing for the assembly and disassembly of larger structures in response to external stimuli such as light or pH changes. This could pave the way for the creation of "smart" materials with tunable properties.

It is important to emphasize that these applications are currently hypothetical and await experimental validation. Future research in this area would likely focus on the synthesis of functionalized derivatives of this compound and the systematic study of their self-assembly and molecular recognition properties.

Development of Molecular Wires and Electronic Materials

A significant area of application for this compound is in the synthesis of novel heterocyclic compounds with potential uses as molecular wires and electronic materials. The compound serves as a key precursor for the synthesis of various chalcogen-containing heterocycles, which are of interest due to their electronic properties.

A notable example is the synthesis of Δ-4H-chalcogenapyran-4-ones. In a study by Detty and Luss, this compound was reacted with sodium hydrosulfide (B80085) hydrate (B1144303) or disodium (B8443419) chalcogenides (disodium sulfide, disodium selenide, and disodium telluride) to yield the corresponding Δ-4H-thiapyran-4-one, Δ-4H-selenapyran-4-one, and Δ-4H-tellurapyran-4-one. researchgate.net These compounds are of interest as potential electron-transport materials. The planar structure and the presence of heteroatoms with available p-orbitals in these molecules can facilitate electron delocalization, a key property for electronic conductivity.

The electronic properties of such sulfur-containing heterocycles have been a subject of considerable research. arkat-usa.orgorganic-chemistry.orgresearchgate.net For instance, various thiopyran derivatives have been investigated for their semiconducting properties in organic field-effect transistors (OFETs). rsc.orgnih.govnih.govresearchgate.net While specific data for the direct derivatives of this compound are not extensively reported, the data from analogous systems provide a strong rationale for their potential in electronic applications. The general class of organosilicon compounds is also being explored for the production of new materials with interesting electronic properties. researchgate.net

The development of molecular wires often relies on conjugated systems that can efficiently transport charge. The polyacetylene backbone of this compound, after suitable modification and polymerization, could form the basis of such wires. The trimethylsilyl groups are often used as protecting groups in the synthesis of such conjugated systems, and their removal can facilitate polymerization or connection to other molecular components. wikipedia.orgchemeurope.comreddit.com

The research in this area points towards the utility of this compound as a versatile starting material for the creation of a range of electronically active materials. Further research is likely to focus on the synthesis of new derivatives, the characterization of their electronic properties, and their incorporation into electronic devices.

Table of Representative Electronic Properties of Related Thiopyran Derivatives

| Compound Class | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Hole Mobility (cm²/Vs) |

| Fused Thiophene and Pyran Units | -4.69 | Not Reported | up to 0.39 |

| 2-(thiopyran-4-ylidene)-1,3-benzodithioles | Not Reported | Not Reported | Varies with substituent |

Note: This table presents data for classes of compounds related to the derivatives of this compound to illustrate their potential electronic properties. The actual values for direct derivatives may vary.

Future Research Directions and Unexplored Avenues for 1,5 Bis Trimethylsilyl Penta 1,4 Diyn 3 One

Expanding the Scope of Catalytic Transformations

The reactivity of the carbon-carbon triple bonds and the central carbonyl group in 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one is ripe for exploration with modern catalytic methods. Future research should focus on moving beyond stoichiometric reactions to more efficient and selective catalytic processes.

Catalytic Hydrosilylation and Hydroboration: Investigating the regioselective and stereoselective addition of Si-H and B-H bonds across the alkyne moieties using catalysts based on platinum, rhodium, or iridium could yield a variety of functionalized vinylsilanes and vinylboronates, which are valuable synthetic intermediates.

Cross-Coupling Reactions: The trimethylsilyl (B98337) groups can act as leaving groups in cross-coupling reactions. Developing catalytic protocols (e.g., Hiyama or Murahashi coupling) to selectively replace one or both silyl (B83357) groups would enable the synthesis of unsymmetrical and symmetrical substituted diynes, expanding the molecular complexity accessible from the parent compound.

Carbonyl Group Transformations: Exploring catalytic hydrogenation, transfer hydrogenation, or enantioselective reduction of the central ketone would provide access to chiral propargylic alcohols, which are key building blocks in organic synthesis.

| Transformation Type | Potential Catalysts | Expected Products | Research Goal |

|---|---|---|---|

| Hydrosilylation | Platinum (Karstedt's), Rhodium, Iridium complexes | Vinylsilanes | Develop regio- and stereoselective methods |

| Cross-Coupling | Palladium, Nickel complexes with fluoride (B91410) activation | Substituted diynes, enediynes | Achieve selective mono- or di-substitution |

| Carbonyl Reduction | Ruthenium, Rhodium, Iridium based chiral catalysts | Chiral propargylic alcohols | High enantioselectivity and yield |

Asymmetric Synthesis and Chiral Derivatization

The prochiral nature of the central ketone offers a prime opportunity for developing asymmetric methodologies. The synthesis of enantiomerically enriched derivatives of this compound could have significant implications for chiral materials and asymmetric catalysis. nih.govresearchgate.netnih.gov

Future work could focus on:

Enantioselective Ketone Reduction: The use of chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands for the reduction of the carbonyl group to produce optically active secondary alcohols.

Asymmetric Addition Reactions: Exploring the asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone, guided by chiral ligands or auxiliaries, to generate chiral tertiary alcohols.

Derivatization of Chiral Alcohols: The resulting chiral alcohols could be further functionalized, serving as precursors for chiral ligands, catalysts, or complex molecular targets.

Exploration of Novel Reaction Pathways and Rearrangements

The conjugated diyne system is poised for novel transformations and rearrangements that have yet to be investigated. Research in this area could uncover new fundamental reaction chemistry.

Cycloaddition Reactions: The alkyne moieties could participate in [2+2+2] cycloadditions with other alkynes or nitriles, catalyzed by transition metals, to form complex aromatic and heteroaromatic systems. Diels-Alder reactions with suitable dienes could also be explored.

Pauson-Khand Reaction: The intramolecular or intermolecular Pauson-Khand reaction could be investigated to construct cyclopentenone cores, which are prevalent in natural products.

Skeletal Rearrangements: Investigating acid- or metal-catalyzed rearrangements could lead to novel molecular scaffolds. For instance, exploring analogies to the Meisenheimer rearrangement seen in related systems could yield unexpected and potentially useful structures. ox.ac.uk

Advanced Material Applications beyond Current Scope

The rigid, conjugated structure of this compound suggests significant potential in materials science, an area that remains largely unexplored. The electronic properties of derivatives of this compound could be harnessed for various applications. nih.govresearchgate.net

Organic Electronics: Derivatives could be synthesized and tested as organic semiconductors in thin-film transistors or as components in organic light-emitting diodes (OLEDs). The diyne core provides a rigid backbone for constructing planar, conjugated systems.

Nonlinear Optical (NLO) Materials: Similar to chalcones and other dienones, derivatives of this compound could exhibit NLO properties. nih.govresearchgate.net Synthesizing push-pull systems by functionalizing the ends of the molecule could enhance these properties.

Metal-Organic Frameworks (MOFs) and Polymers: The diyne units can be used as rigid linkers in the construction of MOFs or as monomers for polymerization, potentially leading to materials with high thermal stability, porosity, or unique electronic properties.

In-depth Spectroscopic Probes for Real-time Reaction Monitoring

To fully understand and optimize the reactions of this compound, advanced spectroscopic techniques can be employed for real-time, in-situ monitoring. This approach provides detailed mechanistic insights that are unattainable through conventional analysis of final products.

In-situ FTIR and Raman Spectroscopy: These techniques can track the disappearance of reactants and the appearance of intermediates and products in real-time, providing kinetic data and helping to identify transient species.

Process NMR Spectroscopy: Monitoring reactions directly in the NMR tube can provide detailed structural information about intermediates and allow for the precise measurement of reaction kinetics and selectivity under various conditions.

Advanced Mass Spectrometry: Techniques like Reaction Monitoring Mass Spectrometry can be used to rapidly screen reaction conditions and identify intermediates, even at very low concentrations.

Further Refinement of Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the behavior of this compound and guiding experimental work. nih.govresearchgate.netnih.gov While basic modeling may have been performed, there is vast potential for more sophisticated computational studies.

Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways, calculate activation barriers, and predict the regio- and stereoselectivity of potential transformations. researchgate.net

Simulating Spectroscopic Properties: Accurately predicting NMR, IR, and UV-Vis spectra of potential products and intermediates to aid in their identification and characterization.

Designing Materials with Targeted Properties: Employing computational screening to design derivatives with optimized electronic properties for applications in materials science, such as predicting band gaps for semiconductors or hyperpolarizabilities for NLO materials.

| Modeling Focus | Computational Method | Objective | Potential Impact |